melting point and thermal stability of 1-bromooctacosane
melting point and thermal stability of 1-bromooctacosane
An In-Depth Technical Guide to the Melting Point and Thermal Stability of 1-Bromooctacosane
Abstract
This technical guide provides a comprehensive analysis of the (C₂₈H₅₇Br), a long-chain saturated haloalkane. While specific experimental data for this compound is not widely published, this document establishes its expected physicochemical properties through an analysis of homologous compounds and foundational chemical principles. We present detailed, field-proven experimental protocols using Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition pathways. The causality behind experimental design, data interpretation, and the underlying molecular behaviors are discussed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar long-chain functionalized alkanes.
Introduction to 1-Bromooctacosane
1-Bromooctacosane is a linear-chain haloalkane characterized by a 28-carbon backbone with a single bromine atom at a terminal position. Its structure combines the properties of a long-chain alkane—hydrophobicity, van der Waals interactions, and a tendency to form ordered, waxy solids—with the reactivity of a primary alkyl bromide. This functional group makes it a valuable intermediate in organic synthesis, enabling the introduction of the long C₂₈ alkyl chain into other molecules through nucleophilic substitution or the formation of organometallic reagents. Its applications can be found in materials science for surface modification, as a precursor for surfactants, or in the synthesis of complex organic molecules in pharmaceutical and agrochemical research.
Understanding the thermal properties of 1-bromooctacosane is critical for its synthesis, purification, storage, and application. The melting point dictates its physical state and handling requirements, while its thermal stability defines the upper-temperature limit for its use and the potential degradation pathways that could impact product purity and performance.
Physicochemical Properties and Melting Point Determination
The physical properties of long-chain n-alkanes are dominated by intermolecular van der Waals forces. As the carbon chain length increases, the surface area for these interactions grows, leading to a systematic increase in melting and boiling points. 1-Bromooctacosane, being a solid at room temperature, follows this trend.
Causality: The Molecular Basis of Melting
The melting of a crystalline solid like 1-bromooctacosane is a first-order phase transition where the highly ordered crystal lattice absorbs sufficient thermal energy (enthalpy of fusion) to overcome the intermolecular forces, transitioning into a disordered liquid state. For long-chain alkanes, these forces are primarily London dispersion forces. The terminal bromine atom, being more polarizable and heavier than hydrogen, introduces a minor dipole moment and slightly increases the overall intermolecular attraction compared to its parent alkane, n-octacosane.
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1-Bromooctadecane (C₁₈H₃₇Br): Melts in the range of 25-30 °C.[1][2]
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1-Bromodocosane (C₂₂H₄₅Br): Is a solid at room temperature, indicating a melting point above ~25 °C.[3]
Given this trend, the melting point of 1-bromooctacosane (C₂₈H₅₇Br) is expected to be significantly higher, likely in the range of 60-75 °C. The definitive method for determining this value is Differential Scanning Calorimetry (DSC).
Experimental Protocol: Melting Point Determination by DSC
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] When the sample melts, it absorbs energy (an endothermic event), which is detected as a peak on the DSC thermogram.[5] This provides a highly accurate and reproducible measurement of the melting point and the enthalpy of fusion.
Step-by-Step Methodology:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) across the expected temperature range of the sample. This is a self-validating step to ensure instrument accuracy.
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Sample Preparation: Accurately weigh 3-5 mg of 1-bromooctacosane powder into a standard aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sublimation.
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Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
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Instrument Setup:
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Place the sample and reference pans into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create a stable, non-reactive atmosphere.
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Thermal Program:
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Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
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Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).
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Hold at the upper temperature for 1-2 minutes to ensure complete melting.
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Cool the sample back to the starting temperature at the same rate.
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Data Analysis:
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Analyze the heat flow curve from the first heating scan.
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The melting event will appear as an endothermic peak.
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The onset temperature of this peak is typically reported as the melting point (Tₘ).
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The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
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Caption: Workflow for Melting Point Determination using DSC.
Thermal Stability and Decomposition
The thermal stability of a compound refers to its resistance to chemical decomposition upon heating. For long-chain haloalkanes, the carbon-bromine (C-Br) bond is typically the weakest covalent bond in the molecule and thus serves as the initiation point for thermal degradation.
Causality: The Mechanism of Thermal Decomposition
The primary mechanism for the thermal decomposition of 1-bromooctacosane in an inert atmosphere is dehydrobromination .[6] This is an elimination reaction where the bromine atom and a hydrogen atom from an adjacent carbon are removed, forming hydrogen bromide (HBr) gas and an alkene (1-octacosene).
C₂₇H₅₅-CH₂-CH₂-Br (s/l) → C₂₇H₅₅-CH=CH₂ (l/g) + HBr (g)
This process is autocatalytic, as the HBr produced can accelerate the decomposition of remaining material.[7] The onset temperature for this decomposition defines the upper limit of the compound's thermal stability. For comparison, the parent alkane, n-octacosane, begins to decompose via homolytic cleavage of C-C bonds at approximately 290-340 °C. Due to the relative weakness of the C-Br bond, the decomposition of 1-bromooctacosane is expected to begin at a lower temperature. Studies on shorter-chain bromoalkanes show dehydrobromination occurring at temperatures around 175-190 °C.
Experimental Protocol: Thermal Stability Assessment by TGA
Thermogravimetric Analysis (TGA) is the definitive technique for measuring thermal stability.[8] It works by continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[9] Mass loss indicates decomposition or evaporation.
Step-by-Step Methodology:
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Instrument Calibration: Perform temperature calibration using magnetic standards (Curie point standards) and mass calibration using certified calibration weights. This ensures the accuracy of the two primary measurements.
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Sample Preparation: Place a precisely weighed sample (5-10 mg) of 1-bromooctacosane into a ceramic or platinum TGA crucible.
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Instrument Setup:
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Place the crucible onto the TGA's high-precision balance mechanism.
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Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min. This is crucial to ensure the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidation.
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Thermal Program:
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Equilibrate at a low temperature (e.g., 30 °C).
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Heat the sample at a constant linear rate (e.g., 10 or 20 °C/min) up to a high temperature where all material is expected to have decomposed (e.g., 600 °C).
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Data Analysis:
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Plot the sample mass (%) as a function of temperature. This is the TGA curve.
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Plot the first derivative of the mass loss curve (the DTG curve). This curve shows the rate of mass loss, and its peak indicates the temperature of maximum decomposition rate.
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The onset temperature of decomposition is determined from the TGA curve at the point where significant, sustained mass loss begins. This value represents the limit of the material's thermal stability.
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The total mass loss should correspond to the elimination of HBr and subsequent volatilization of the hydrocarbon backbone.
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Caption: Workflow for Thermal Stability Assessment using TGA.
Summary of Properties
The following table summarizes the known and inferred properties of 1-bromooctacosane based on chemical principles and data from homologous compounds.
| Property | Value / Expected Value | Rationale / Source |
| Chemical Formula | C₂₈H₅₇Br | - |
| Molecular Weight | 485.65 g/mol | - |
| CAS Number | 7604-56-0 | Not consistently cited; requires verification. |
| Physical State | Waxy Solid | Expected for a C₂₈ long-chain alkane. |
| Melting Point (Tₘ) | Estimated 60-75 °C | Extrapolated from C₁₈ and C₂₂ homologs.[1][2] Definitive measurement requires DSC. |
| Thermal Stability | Onset of decomposition expected >190 °C | Based on dehydrobromination of shorter chains. Lower than parent alkane (n-octacosane). |
| Primary Decomposition | Dehydrobromination | Formation of 1-octacosene and HBr gas.[6] |
Conclusion
1-Bromooctacosane is a long-chain haloalkane with thermal properties governed by the interplay between its long alkyl backbone and its reactive terminal bromide. Its melting point, which is best determined by DSC, is expected to be in the 60-75 °C range, reflecting the strong van der Waals forces of its 28-carbon chain. The compound's thermal stability is limited by the C-Br bond, with dehydrobromination being the anticipated primary decomposition pathway. Thermogravimetric Analysis (TGA) under an inert atmosphere is the standard method to precisely quantify this stability, with decomposition expected to initiate at temperatures above 190 °C. The detailed protocols and scientific reasoning provided in this guide offer a robust framework for the empirical characterization of 1-bromooctacosane, ensuring its effective and safe use in research and development.
References
Sources
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- 3. 1-Bromodocosane (CAS 6938-66-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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